1-Bromohexadecane-1,1,2,2-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromohexadecane-1,1,2,2-d4 is a deuterated derivative of 1-Bromohexadecane, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Mechanism of Action
Target of Action
1-Bromohexadecane-1,1,2,2-d4 is a useful isotopically labeled research compound . .
Biochemical Pathways
Stable isotope labeling, such as that found in this compound, allows researchers to study metabolic pathways in vivo in a safe manner . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Stable isotope-labeled compounds like this compound are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromohexadecane-1,1,2,2-d4 can be synthesized through the bromination of hexadecanol. The process involves the following steps:
Reduction of Carbon Nano-Onions: This involves using a sodium-potassium alloy in 1,2-dimethoxyethane under vacuum conditions.
Nucleophilic Substitution: Employing 1-Bromohexadecane to achieve the desired product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions, where hexadecanol is treated with bromine in the presence of a catalyst. The reaction is controlled at elevated temperatures to ensure complete substitution and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromohexadecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include:
Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide, leading to the formation of hexadecanol.
Elimination Reactions: Under basic conditions, it can undergo elimination to form hexadecene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Major Products:
Hexadecanol: Formed through nucleophilic substitution.
Hexadecene: Formed through elimination reactions.
Scientific Research Applications
1-Bromohexadecane-1,1,2,2-d4 is extensively used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used in the synthesis of deuterated compounds for nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Used in the preparation of surfactants and other specialty chemicals.
Comparison with Similar Compounds
1-Bromohexadecane: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling.
1-Bromohexadecane-16,16,16-d3: Another deuterated variant with three deuterium atoms.
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriohexadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i15D2,16D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGIJLWHDPAFN-ONNKGWAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.